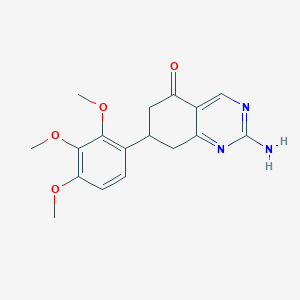
2-Bromcyclohexan-1-amin-hydrobromid
Übersicht
Beschreibung
2-Bromocyclohexan-1-amine hydrobromide is a chemical compound with the molecular formula C6H13Br2N. It is a brominated amine derivative of cyclohexane and is often used in various scientific research applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Bromocyclohexan-1-amine hydrobromide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and bromination reactions.
Biology: In studies involving the modification of biomolecules.
Medicine: Potential use in pharmaceutical research for the development of new drugs.
Industry: Used in the production of specialty chemicals and intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromocyclohexan-1-amine hydrobromide typically involves the bromination of cyclohexanone followed by amination. One common method includes the bromination of cyclohexanone in an aqueous or aqueous-organic medium using a brominating agent such as bromine or a mixture of a halogenate salt and hydrogen bromide . The resulting 2-bromo-cyclohexanone is then hydrolyzed with an alkaline compound at a pH above 7.5 and at a temperature of up to 100°C .
Industrial Production Methods
Industrial production of 2-Bromocyclohexan-1-amine hydrobromide may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of electrochemical bromination methods can also be employed to minimize waste and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromocyclohexan-1-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.
Addition Reactions: It can react with alkenes in the presence of hydrobromic acid to form alkyl bromides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines under basic conditions.
Elimination Reactions: Strong bases such as sodium ethoxide are used.
Addition Reactions: Hydrobromic acid is commonly used.
Major Products Formed
Substitution: Formation of N-alkylated amines.
Elimination: Formation of alkenes.
Addition: Formation of alkyl bromides.
Wirkmechanismus
The mechanism of action of 2-Bromocyclohexan-1-amine hydrobromide involves its interaction with molecular targets through nucleophilic substitution and addition reactions. The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of various derivatives. Additionally, it can form carbocations during addition reactions with alkenes, which are then attacked by nucleophiles to form new products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A similar amine derivative of cyclohexane without the bromine atom.
2-Chlorocyclohexan-1-amine: A chlorinated analog of 2-Bromocyclohexan-1-amine hydrobromide.
2-Iodocyclohexan-1-amine: An iodinated analog of 2-Bromocyclohexan-1-amine hydrobromide.
Uniqueness
2-Bromocyclohexan-1-amine hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chlorinated and iodinated analogs. The bromine atom makes it more reactive in nucleophilic substitution and addition reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
2-bromocyclohexan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRFSRLWUIONFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)
![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)
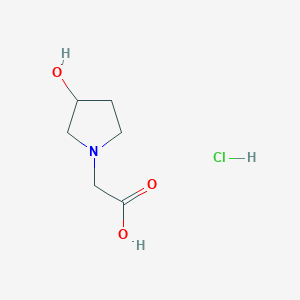
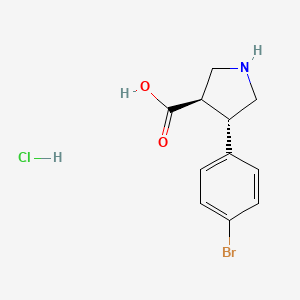

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1375993.png)

![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)
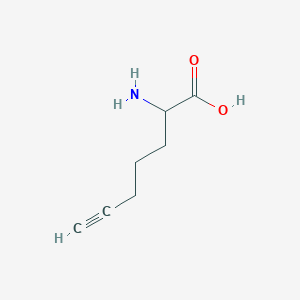
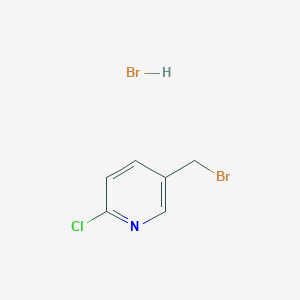


![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)
